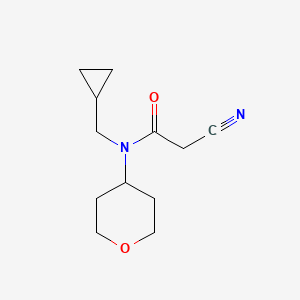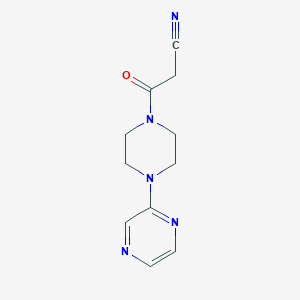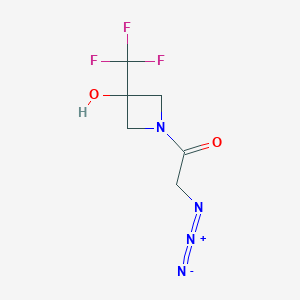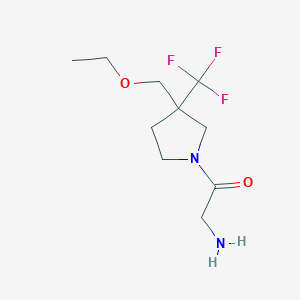
2-cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Übersicht
Beschreibung
2-Cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, also known as CPTA, is a synthetic compound that has been widely studied in recent years due to its potential applications in a variety of areas. CPTA has been found to have a wide range of biochemical and physiological effects, and has been used in both laboratory and clinical settings.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Cyanoacetamide derivatives have been used as precursors in the synthesis of various heterocyclic compounds. For example, they have been utilized in the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes, showing significant antimicrobial activity against tested organisms. These compounds are based on conjugate enaminones and/or enaminonitrile moieties, highlighting the versatility of cyanoacetamide derivatives in synthesizing bioactive molecules (Shams et al., 2011).
Another study focused on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyanoacetamide derivatives. These synthesized compounds exhibited promising inhibitory effects on different cell lines, indicating the potential of cyanoacetamide derivatives in antitumor applications (Albratty et al., 2017).
Synthetic Chemistry and Material Science
- In the field of synthetic chemistry, cyanoacetamide derivatives have been used to create polyfunctionalized acyclic and heterocyclic compounds. These compounds have shown a wide range of biological activities, including antitumor effects. The research demonstrates the synthetic versatility of cyanoacetamide derivatives for constructing complex molecules with potential therapeutic applications (Shams et al., 2010).
Antioxidant Properties
- Cyanoacetamide derivatives have also been explored for their antioxidant properties. For example, novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized. These complexes exhibited significant antioxidant activity, suggesting the utility of cyanoacetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-cyano-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKRXBDTWQCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















